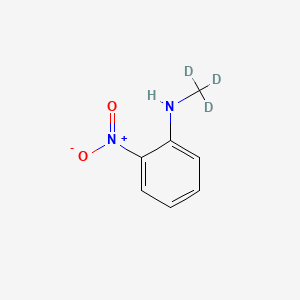

N-Methyl-2-nitroaniline-d3

Descripción general

Descripción

N-Methyl-2-nitroaniline-d3 is a deuterated derivative of N-Methyl-2-nitroaniline, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-nitroaniline-d3 typically involves the nitration of N-Methyl-aniline-d3. The process begins with the preparation of N-Methyl-aniline-d3, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain the quality and yield of the product. The final product is purified through recrystallization or chromatography techniques to achieve the desired isotopic purity.

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-2-nitroaniline-d3 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Oxidation: Potassium permanganate, acidic medium.

Major Products:

Reduction: N-Methyl-2-aminoaniline-d3.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-Methyl-2-nitrobenzoic acid-d3.

Aplicaciones Científicas De Investigación

N-Methyl-2-nitroaniline-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biochemistry: Helps in studying metabolic pathways and enzyme kinetics by tracing the deuterium-labeled compound.

Pharmaceutical Research: Used in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.

Material Science: Employed in the synthesis of deuterated polymers and other advanced materials for research purposes.

Mecanismo De Acción

The mechanism of action of N-Methyl-2-nitroaniline-d3 is primarily related to its role as a tracer in analytical techniques. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing researchers to track the compound’s behavior in various chemical and biological systems. The nitro group can undergo reduction or substitution reactions, which are useful in studying reaction mechanisms and pathways.

Comparación Con Compuestos Similares

- N-Methyl-2-nitroaniline

- N-Methyl-4-nitroaniline

- N,N-Dimethyl-2-nitroaniline

Comparison: N-Methyl-2-nitroaniline-d3 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterparts. This isotopic substitution provides enhanced analytical capabilities, making it a valuable tool in research. Compared to N-Methyl-4-nitroaniline, the 2-nitro position in this compound offers different reactivity and selectivity in chemical reactions. N,N-Dimethyl-2-nitroaniline, on the other hand, has two methyl groups, which can influence its chemical behavior and applications differently.

Actividad Biológica

N-Methyl-2-nitroaniline-d3 (CAS#: 112333-14-9) is a deuterated derivative of N-Methyl-2-nitroaniline, a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on recent research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅D₃N₂O₂ |

| Molecular Weight | 155.16900 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves the nitration of an aniline derivative followed by methylation. The deuterium labeling enhances the compound's stability and allows for advanced analytical techniques, such as mass spectrometry, to be employed in biological studies.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, which is critical for its potential use in cancer therapy. For example, it has been tested against:

- MCF-7 (human breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

The results indicated that this compound induces DNA fragmentation and alters the expression levels of key regulatory proteins involved in apoptosis. Specifically, it down-regulates anti-apoptotic genes like Bcl-2 while up-regulating pro-apoptotic genes such as P53 and Bax, suggesting a dual mechanism of action involving both apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activity of this compound involve several pathways:

- DNA Damage Response : The compound induces DNA damage, leading to cell cycle arrest and apoptosis.

- Regulation of Apoptotic Pathways :

- Down-regulation of CDK4 (Cyclin-dependent kinase 4)

- Up-regulation of pro-apoptotic factors (P53, Bax)

- Down-regulation of anti-apoptotic factors (Bcl-2)

These interactions suggest that this compound may serve as a potential lead compound for developing new anticancer therapies.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability at concentrations above 10 µM after 48 hours. This effect was attributed to increased apoptosis as evidenced by flow cytometry analysis .

- HepG2 Cells : In HepG2 liver cancer cells, this compound treatment led to significant upregulation of apoptotic markers and downregulation of cell survival pathways, indicating its potential as a therapeutic agent against liver cancer .

Propiedades

IUPAC Name |

2-nitro-N-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBOUJZFFJDYTA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662109 | |

| Record name | N-(~2~H_3_)Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112333-14-9 | |

| Record name | N-(~2~H_3_)Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.